molecular formula C12H11BrN2O2 B13695882 5-Bromo-4-(2-ethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2-ethoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13695882
M. Wt: 295.13 g/mol
InChI Key: WNQLKMLKKJLJQL-UHFFFAOYSA-N
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Description

The compound “MFCD33022670” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022670” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve nucleophilic substitution, oxidation, or reduction reactions, depending on the starting materials and desired end product.

Industrial Production Methods: In an industrial setting, the production of “MFCD33022670” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions: “MFCD33022670” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD33022670” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of “MFCD33022670” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor, activator, or modulator of enzymes, receptors, or other proteins. The exact mechanism depends on the context of its use and the biological system involved.

Comparison with Similar Compounds

    Compound A: Shares a similar molecular structure but differs in functional groups.

    Compound B: Has a similar reactivity profile but different physical properties.

    Compound C: Exhibits similar biological activity but with varying potency and selectivity.

Uniqueness: “MFCD33022670” is unique due to its specific combination of structural features and reactivity. This makes it valuable for certain applications where other compounds may not be as effective or suitable.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

5-bromo-4-(2-ethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-9-6-4-3-5-8(9)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15)

InChI Key

WNQLKMLKKJLJQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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